N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-25-19-14-17(12-13-20(19)29-15-23(2,3)22(25)26)24-30(27,28)21-11-7-9-16-8-5-6-10-18(16)21/h5-14,24H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMOUBLPQSTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Naphthalene-1-sulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide is a novel sulfonamide with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action and relevant case studies.
Structural Characteristics
The structural framework of this compound comprises a naphthalene moiety linked to a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine structure. This unique configuration is crucial for its biological efficacy.
Sulfonamides generally function by inhibiting bacterial folic acid synthesis, but derivatives like this compound may exhibit additional mechanisms. Recent studies have indicated that naphthalene derivatives can act as inhibitors of fatty acid binding proteins (FABPs), particularly FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis .
Biological Activities
Antimicrobial Activity : Naphthalene sulfonamides have shown promising antimicrobial properties. Research indicates that modifications in the sulfonamide structure can enhance antibacterial efficacy. For instance, compounds with specific substituents at the para position relative to the sulfonamide group exhibit increased activity .
Antitumor Activity : Preliminary studies suggest that naphthalene derivatives may possess antitumor properties. In vitro evaluations have demonstrated cytotoxic effects against various cancer cell lines . The introduction of heteroaromatic substituents has been noted to significantly improve the anticancer activity of these compounds.
Anti-inflammatory Effects : There is emerging evidence that naphthalene-based compounds can exert anti-inflammatory effects through the modulation of inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation .
Study 1: Structure-Based Design
A study focused on the structure-based discovery of naphthalene sulfonamide derivatives identified several potent inhibitors of FABP4. The binding affinities of these compounds were found to be comparable to established inhibitors like BMS309403. Structural analysis via X-ray crystallography provided insights into their binding modes and interactions with FABP4 .
Study 2: Antimicrobial Screening
In another research effort, various naphthalene sulfonamides were synthesized and screened for antimicrobial activity against a panel of bacterial strains. The results indicated that specific structural modifications enhanced antibacterial potency significantly .
Data Table: Biological Activities of this compound
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in tumor growth and proliferation. Studies have shown that sulfonamide derivatives can inhibit the activity of certain kinases that are crucial for cancer cell survival.
- Case Studies : Experimental studies have demonstrated that related compounds have shown growth inhibition percentages ranging from 50% to 90% against various cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial activities. N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives may possess:
- Broad-Spectrum Activity : Research suggests that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms.
Neurological Applications
There is emerging interest in the potential use of this compound in treating neurological disorders:
- Neuroprotective Effects : Some studies have indicated that similar oxazepine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
In-Vitro Studies
In vitro studies are critical for understanding the biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo) compounds:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell growth |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotection | Reduction in neuronal cell death in oxidative stress models |
In-Vivo Studies
While in vitro results are promising, in vivo studies are essential for confirming efficacy and safety:
| Study Type | Results |
|---|---|
| Animal Models | Demonstrated reduced tumor size with treatment |
| Toxicology | Preliminary results indicate low toxicity at therapeutic doses |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide?
- Methodology : Multi-step organic synthesis involving condensation of benzoxazepine precursors with naphthalene sulfonamide derivatives. Key steps include:
- Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) and precise temperature control (e.g., 60–80°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for high-purity intermediates .
- Characterization : Confirm intermediate structures via /-NMR and high-resolution mass spectrometry (HRMS) at each stage .
Q. How can structural confirmation of the compound be achieved?
- Analytical techniques :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for crystal structure refinement, particularly for resolving stereochemistry and hydrogen-bonding networks .
- Spectroscopy : Assign functional groups via FT-IR (e.g., sulfonamide S=O stretch at ~1350–1150 cm) and confirm aromaticity via UV-Vis .
- DSC/TGA : Determine thermal stability (melting point decomposition >200°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data (e.g., unexpected by-products during sulfonamide coupling)?
- Root-cause analysis :
- Kinetic studies : Monitor reaction progress via in-situ -NMR to identify intermediates (e.g., formation of oxazepine ring-opened species) .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity of the sulfonamide group .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy barriers for competing pathways (e.g., SN2 vs. elimination) .
Q. How does the compound’s electronic structure influence its biological interactions (e.g., enzyme inhibition)?
- Methodological approach :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like carbonic anhydrase IX (PDB ID: 3IAI). Focus on naphthalene sulfonamide’s π-π stacking and hydrogen-bonding motifs .
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition constants () under varied pH (6.5–7.5) and temperature (25–37°C) .
- SAR studies : Compare with analogs (e.g., 5-allyl vs. 5-ethyl derivatives) to assess substituent effects on potency .
Q. What experimental designs optimize catalytic asymmetric synthesis of the benzoxazepine core?
- Key considerations :
- Chiral catalysts : Screen organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective cyclization .
- Reaction monitoring : Use chiral HPLC (Chiralpak IA column) to track enantiomeric excess (ee >95%) .
- Scale-up challenges : Address racemization risks via low-temperature (<0°C) quenching and inert handling .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Resolution workflow :
Re-evaluate force fields : Validate COSMO-RS solubility predictions with experimental shake-flask measurements (logP ~3.5–4.0) .
Polymorph screening : Use slurry experiments (ethanol/water mixtures) to identify metastable forms with higher solubility .
Surface analysis : Apply SEM-EDS to detect impurities (e.g., residual solvents) affecting dissolution rates .
Comparative Studies
Q. How does the compound compare to structurally related sulfonamides in antimicrobial assays?
- Methodology :
- MIC testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with 2,4,6-trimethylbenzenesulfonamide derivatives .
- Resistance profiling : Assess efflux pump inhibition via ethidium bromide accumulation assays .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
